molecular formula C14H17BrN2O2S B10951115 4-bromo-3,5-dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole

4-bromo-3,5-dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole

Cat. No.: B10951115
M. Wt: 357.27 g/mol
InChI Key: WYUSUYLHOKIUDB-UHFFFAOYSA-N
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Description

4-BROMO-1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE is a synthetic organic compound with the molecular formula C14H17BrN2O2S. This compound is characterized by its bromine, isopropylphenyl, sulfonyl, and pyrazole functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the bromination of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

4-BROMO-1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The pyrazole ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE
  • 4-BROMO-1-[(4-ETHYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE
  • 4-BROMO-1-[(4-PROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE

Uniqueness

4-BROMO-1-[(4-ISOPROPYLPHENYL)SULFONYL]-3,5-DIMETHYL-1H-PYRAZOLE is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H17BrN2O2S

Molecular Weight

357.27 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole

InChI

InChI=1S/C14H17BrN2O2S/c1-9(2)12-5-7-13(8-6-12)20(18,19)17-11(4)14(15)10(3)16-17/h5-9H,1-4H3

InChI Key

WYUSUYLHOKIUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)Br

Origin of Product

United States

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